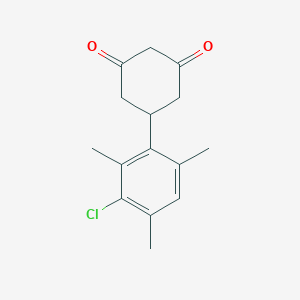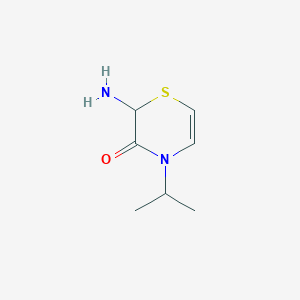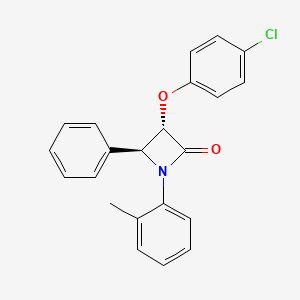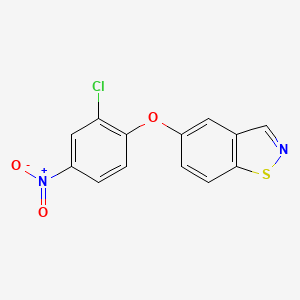
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound features a unique structure with a pentenyl group and a phenylethenyl group attached to the oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the oxirane ring.
Cyclization Reactions: Another approach is the cyclization of suitable precursors, such as halohydrins, under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds may involve large-scale epoxidation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of the oxirane ring can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Pent-1-EN-1-YL)-3-(2-phenylethenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Styrene Oxide: Similar in structure but lacks the pentenyl group.
Epichlorohydrin: Contains a chloromethyl group instead of the pentenyl and phenylethenyl groups.
1,2-Epoxybutane: A simpler oxirane with a butyl group.
Propiedades
Número CAS |
88329-25-3 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2-pent-1-enyl-3-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C15H18O/c1-2-3-5-10-14-15(16-14)12-11-13-8-6-4-7-9-13/h4-12,14-15H,2-3H2,1H3 |
Clave InChI |
SCZHQAJQRSMELU-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1C(O1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)


![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)




![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
